2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic chemistry . The compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a fluorophenyl group connected through a hydrazinecarbonyl linkage.
Preparation Methods
The synthesis of 1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE typically involves the condensation reaction between an appropriate hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating to facilitate the formation of the Schiff base hydrazone.
Chemical Reactions Analysis
1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in the formation of metal complexes.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE involves its ability to form stable complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and enzymatic processes .
Comparison with Similar Compounds
1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE can be compared with other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents and overall molecular conformation. The unique combination of dimethoxyphenyl and fluorophenyl groups in 1-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-FLUOROPHENYL)FORMAMIDE contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C17H16FN3O4 |
---|---|
Molecular Weight |
345.32 g/mol |
IUPAC Name |
N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(2-fluorophenyl)oxamide |
InChI |
InChI=1S/C17H16FN3O4/c1-24-12-7-8-15(25-2)11(9-12)10-19-21-17(23)16(22)20-14-6-4-3-5-13(14)18/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
BNUJDUBCNUBRET-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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